molecular formula C21H20N6O3S B2370455 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1448064-20-7

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2370455
CAS No.: 1448064-20-7
M. Wt: 436.49
InChI Key: OILPWRPQDLEMOO-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20N6O3S and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications

Potential as Dual Inhibitors for Cancer Therapy

Recent studies have highlighted the potent cytotoxic activity of new quinazolinone-based derivatives against various human cancer cell lines. For instance, a derivative synthesized using the S-arylation method showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021). These findings underscore the importance of such compounds in developing new therapeutic strategies against cancer.

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides have also been investigated for their analgesic and anti-inflammatory activities. A study on novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides revealed that some compounds exhibited potent analgesic and anti-inflammatory activities, comparable to standard drugs like diclofenac sodium. This suggests that quinazolinone-based compounds could offer alternative treatments for pain and inflammation (Alagarsamy et al., 2015).

Antimicrobial Properties

Furthermore, the antimicrobial potential of quinazolinone derivatives has been explored. A study on the synthesis and characterization of new quinazolinones as potential antimicrobial agents found that these compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential in treating infectious diseases (Desai et al., 2007).

Enzyme Inhibition and Molecular Docking Studies

Quinazolinone-based compounds have also been studied for their enzyme inhibitory potentials and interactions with biological targets through molecular docking studies. Such research provides insights into the mechanism of action of these compounds and their potential therapeutic applications in diseases related to enzyme dysfunction (Riaz et al., 2020).

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c28-18(12-25-13-23-16-5-2-1-4-15(16)20(25)29)22-9-10-26-21(30)27(14-7-8-14)19(24-26)17-6-3-11-31-17/h1-6,11,13-14H,7-10,12H2,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILPWRPQDLEMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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